molecular formula C7H6F2O B2478356 2,4-Difluoro-5-methylphenol CAS No. 1378584-21-4

2,4-Difluoro-5-methylphenol

Cat. No. B2478356
CAS RN: 1378584-21-4
M. Wt: 144.121
InChI Key: PIZJQSMUUZODED-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methylphenol is a chemical compound with the molecular formula C7H6F2O and a molecular weight of 144.12 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 2,4-Difluoro-5-methylphenol is 1S/C7H6F2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 . The InChI key is PIZJQSMUUZODED-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,4-Difluoro-5-methylphenol is a liquid in its physical form . It has a molecular weight of 144.12 .

Scientific Research Applications

1. Hydrodeoxygenation Catalysis

A study explored the hydrodeoxygenation (HDO) of 4-methylphenol over various catalysts. It found that the partially reduced Mo oxide catalyst demonstrated high conversion for the HDO of 4-methylphenol due to Bronsted acid sites and the formation of anionic vacancies (Whiffen & Smith, 2010).

2. Anaerobic Degradation in Wastewater Treatment

A study described the feasibility of anaerobic degradation of phenolic compounds, including 2-chloro-5-methylphenol, in simulated wastewater under thermophilic conditions. The study highlighted the role of specific microorganisms in this degradation process (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).

3. Environmental Monitoring and Detection

Research on the determination of priority phenolic compounds in water utilized various analytical techniques, emphasizing the importance of effective detection methods in environmental monitoring (Castillo, Puig, & Barceló, 1997).

4. Fluorogenic Molecules in RNA Imaging

A study characterized fluorogenic molecules like DFHBI and its derivatives for RNA imaging. It provided insights into the photophysical behavior of these molecules, highlighting their application in biological research (Santra et al., 2019).

5. Development of Chemosensors

Research into 4-Methyl-2,6-diformylphenol (DFP) derivatives explored their application in developing chemosensors for detecting various analytes, including metal ions and neutral molecules (Roy, 2021).

6. Bonding Trends in f-Element Chemistry

A study delved into the bonding trends within the 4f and 5f element series, using ligands including phenolic compounds. It aimed to enhance understanding of the fundamental differences in actinide versus lanthanide selectivity, which is crucial for nuclear fuel cycle separation concepts (Jones et al., 2013).

7. Anticancer Activity of Schiff Bases

Research on Schiff bases, including 2-((2-chloro-4-methylphenylimino)methyl)-5-(diethylamino)phenol, highlighted their potential in anticancer activity. The study provided insights into the mechanisms and effectiveness of these compounds against cancer cells (Uddin et al., 2020).

Safety and Hazards

The safety information for 2,4-Difluoro-5-methylphenol indicates that it may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

2,4-difluoro-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZJQSMUUZODED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-methylphenol

CAS RN

1378584-21-4
Record name 2,4-difluoro-5-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(2,4-difluoro-5-methyl-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.24 g, 8.82 mmol, 1.0 eq) in a mixture of NaOH (1M aqueous solution, 26.4 mL, 26.4 mmol, 3.0 eq) and THF (20 mL) at 0° C. was added H2O2 (3 g, 26.4 mmol, 3 eq). The reaction mixture was stirred at room temperature for 4 h, then the pH of the reaction mixture was adjusted to pH 5 by addition of 1M HCl. The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo. The crude residue obtained was purified by column chromatography (petroleum ether: EtOAc, 100:1 to 50:1) to give the title compound as a colorless oil (850 mg, 65%).
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
26.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

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